
5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10ClN3O3 and a molecular weight of 243.65 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a solid at room temperature and has a predicted density of approximately 1.49 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its potential as a therapeutic agent, particularly in treating cancer and infectious diseases. Research indicates that pyrimidine derivatives exhibit anti-inflammatory effects, making them candidates for drug development aimed at conditions characterized by inflammation .
Enzyme Inhibition:
Studies have shown that 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid can act as an enzyme inhibitor. Its interactions with specific proteins and enzymes suggest a role in modulating biochemical pathways related to disease processes.
Case Study:
In a study focusing on the structure–activity relationships (SAR) of pyrimidine derivatives, compounds similar to 5-chloro-2-morpholin-4-ylpyrimidine were evaluated for their anti-inflammatory activities. The results indicated that these derivatives could significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses .
Biological Research
Protein Interactions:
The compound is utilized in biological studies to understand its interactions with various proteins. Its morpholinyl and pyrimidine moieties allow it to engage with biological targets effectively, influencing cellular processes and signaling pathways.
Applications in Genetic Studies:
Pyrimidines are fundamental in genetics and molecular biology, playing a crucial role in nucleic acid structure and function. The compound's structural features make it a valuable tool for studying genetic coding, replication, transcription, and translation processes .
Industrial Applications
Synthesis of Advanced Materials:
In industrial chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique chemical properties enable the development of advanced materials, including polymers and coatings that possess desirable mechanical and chemical properties.
Green Chemistry:
The synthesis processes involving this compound often incorporate green chemistry principles, focusing on sustainability and minimizing environmental impact. This includes optimizing reaction conditions for higher yields while reducing waste.
Mechanism of Action
The mechanism of action of 5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-morpholin-4-ylpyrimidine: Lacks the carboxylic acid group.
2-Morpholin-4-ylpyrimidine-4-carboxylic acid: Lacks the chlorine atom.
5-Chloro-2-pyrimidinecarboxylic acid: Lacks the morpholine group.
Uniqueness
5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the morpholine group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various research applications .
Biological Activity
5-Chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 243.65 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at the 5-position, a morpholine group at the 2-position, and a carboxylic acid functional group at the 4-position. Its structural complexity contributes to its diverse biological activities, particularly in drug development.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, leading to reduced cell viability. In vitro assays have demonstrated that the compound can effectively bind to these protein targets, which is crucial for its anticancer potential .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrimidine compounds can suppress cyclooxygenase (COX) activity, which is pivotal in inflammatory processes. For instance, related compounds have exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The mechanism involves the inhibition of COX enzymes, thereby reducing the production of pro-inflammatory mediators.
3. Antioxidant Activity
Pyrimidines, including this compound, have been studied for their antioxidant capabilities. These compounds can neutralize free radicals and reactive oxygen species, contributing to their potential therapeutic applications in oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell signaling and proliferation.
- Receptor Interaction : It can bind to cellular receptors, modulating various signal transduction pathways critical for cellular function.
- Cellular Process Alteration : The compound influences gene expression and protein synthesis, impacting overall cellular behavior .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-6-5-11-9(12-7(6)8(14)15)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKXEMMIPVQCNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211051 | |
Record name | 5-Chloro-2-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327064-07-3 | |
Record name | 5-Chloro-2-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327064-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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